molecular formula C16H17ClN2O4 B11829461 2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid

2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid

Cat. No.: B11829461
M. Wt: 336.77 g/mol
InChI Key: RLMYRHPQFPQSQF-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a pyrroloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrroloquinazoline core through a series of cyclization reactions. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amine derivative.

    Deprotection Reactions: Removal of the Boc group yields the free amine.

Scientific Research Applications

2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid is unique due to its combination of a Boc-protected amine, a chlorine atom, and a pyrroloquinazoline core. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C16H17ClN2O4

Molecular Weight

336.77 g/mol

IUPAC Name

6-chloro-10-[(2-methylpropan-2-yl)oxycarbonyl]-1,10-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-5-carboxylic acid

InChI

InChI=1S/C16H17ClN2O4/c1-16(2,3)23-15(22)19-7-9-6-11(17)12(14(20)21)10-4-5-18(8-19)13(9)10/h4-6H,7-8H2,1-3H3,(H,20,21)

InChI Key

RLMYRHPQFPQSQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC(=C(C3=C2N(C1)C=C3)C(=O)O)Cl

Origin of Product

United States

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